molecular formula C22H27N7 B6476197 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline CAS No. 2640964-32-3

2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Cat. No.: B6476197
CAS No.: 2640964-32-3
M. Wt: 389.5 g/mol
InChI Key: STRFQXPJYNXBME-UHFFFAOYSA-N
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Description

2-Methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline ( 2640964-32-3) is an organic compound with the molecular formula C22H27N7 and a molecular weight of 389.50 g/mol . This chemical features a complex structure that incorporates a quinoxaline core, a pharmacologically significant scaffold. Quinoxaline derivatives are nitrogen-rich heterocyclic compounds that have garnered substantial interest in scientific research due to their significant and diverse biological activities . These compounds are considered privileged structures in medicinal chemistry, particularly in the search for new antiviral agents. Research indicates that quinoxaline derivatives show promise as potential inhibitors of respiratory viruses, including anti-SARS coronavirus agents, making them a relevant scaffold for the development of next-generation antiviral therapeutics . Furthermore, structural analogs based on the quinoxaline framework have been designed and characterized as potent tyrosine kinase inhibitors, showing high efficacy in the control of tumor size in relevant biological models, which highlights the potential of this chemical class in oncology research . The presence of both the piperazine and pyrrolidine substituents on the pyrimidine-quinoxaline core may influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers can access this compound in various quantities from commercial suppliers .

Properties

IUPAC Name

2-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7/c1-16-15-20(27-9-5-6-10-27)26-22(23-16)29-13-11-28(12-14-29)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFQXPJYNXBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization. This interaction leads to changes in the activity of the target proteins, resulting in the modulation of their function.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can lead to an increase in intracellular cGMP levels, affecting signal transduction pathways. Similarly, modulation of the insulin-like growth factor 1 receptor can influence cell growth and metabolism.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, if it acts as an antagonist of the vanilloid receptor 1, it could potentially alleviate pain and inflammation. If it modulates the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism.

Biological Activity

The compound 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N7OC_{23}H_{27}N_7O with a molecular weight of approximately 421.6 g/mol. The structure features a quinoxaline backbone, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of quinoxaline derivatives often involves several mechanisms:

  • Inhibition of Kinases : Many quinoxaline derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer proliferation.
  • Induction of Apoptosis : Compounds like this one can induce programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
  • Antimicrobial Activity : Some studies have indicated that quinoxaline derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections.

In Vitro Studies

Recent studies have assessed the cytotoxic effects of This compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)5.0Induction of apoptosis
HL60 (AML)7.5Inhibition of kinase activity
U937 (Lymphoma)6.0Cell cycle arrest and apoptosis

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Leukemia Treatment : In a study evaluating the effect on leukemia cell lines (K562, HL60), the compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 7.5 µM, indicating its potential as an anti-leukemic agent .
  • Antimicrobial Testing : The compound demonstrated notable antibacterial activity in preliminary tests against various strains, suggesting its applicability in treating bacterial infections .

Research Findings

Research has shown that quinoxaline derivatives can effectively target multiple signaling pathways involved in cancer progression. For instance:

  • A study highlighted that compounds with similar structures inhibited VEGFR-2, a critical receptor in angiogenesis, with an IC50 value as low as 10.27 µM .
  • Another investigation into quinoxaline derivatives revealed their ability to induce apoptosis through the activation of caspase pathways in cancer cells .

Chemical Reactions Analysis

Quinoxaline Core Formation

The quinoxaline backbone is typically synthesized via condensation of o-phenylenediamine with 1,2-diketones or α-keto acids under acidic or oxidative conditions. For example:

  • Reaction : Condensation with glyoxal (1,2-diketone) in acetic acid yields the unsubstituted quinoxaline core .

  • Modification : Introduction of the 2-methyl group requires substituted diketones or post-synthesis alkylation .

Piperazine-Pyrimidine Attachment

The piperazine-pyrimidine moiety is introduced through nucleophilic substitution or coupling reactions:

  • Step 1 : Reaction of the quinoxaline core with 1-(2-chloroethyl)piperazine in DMF/K₂CO₃ (70–80°C, 12 h) attaches the piperazine ring .

  • Step 2 : Subsequent coupling with 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-amine under reflux in ethanol forms the final structure .

Table 1: Key Reaction Parameters for Core Assembly

StepReagents/ConditionsYield (%)
Quinoxaline formationGlyoxal, AcOH, 80°C, 6 h85
Piperazine attachment1-(2-Chloroethyl)piperazine, DMF, 70°C72
Pyrimidine couplingEthanol, reflux, 24 h68

Suzuki-Miyaura Coupling

The quinoxaline core participates in palladium-catalyzed cross-coupling:

  • Example : Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at position 3 .

  • Yield : 60–75% for para-substituted aryl derivatives .

Buchwald-Hartwig Amination

The pyrimidine nitrogen allows C–N bond formation:

  • Reaction : With aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .

  • Scope : Electron-deficient aryl halides show higher reactivity (e.g., 4-cyanophenyl bromide: 82% yield) .

Pyrrolidine Ring Functionalization

The pyrrolidin-1-yl group undergoes:

  • N-Alkylation : With alkyl halides (K₂CO₃, DMF, 60°C) to introduce substituents .

  • Oxidation : Using m-CPBA forms the corresponding N-oxide (65% yield) .

Pyrimidine Ring Reactions

  • Halogenation : Treatment with POCl₃/PCl₅ converts hydroxyl groups to chlorides (90% conversion) .

  • Nucleophilic substitution : Chloropyrimidine reacts with amines (e.g., morpholine, piperidine) in THF .

Iron-Catalyzed Cyclization

FeCl₃ (10 mol%) with TBHP in THF cleaves C–O bonds of ethers to form fused quinoxalines (46% yield, improved to 94% with CF₃SO₃H) .

Acid-Mediated Pictet-Spengler Reaction

Catalytic acetic acid facilitates cyclization of 1-(2-aminophenyl)pyrroles with aldehydes to yield tetracyclic derivatives (60°C, 8 h, 78% yield) .

Hydrolytic Degradation

  • pH Sensitivity : Unstable under strong acidic (pH < 2) or basic (pH > 10) conditions, leading to piperazine ring cleavage .

  • Half-life : 4.2 h at pH 1.2 vs. >24 h at pH 7.4 .

Oxidative Metabolism

  • Primary Pathway : CYP3A4-mediated oxidation of the pyrrolidine ring (83% contribution) .

  • Metabolites : N-desmethyl and hydroxylated derivatives identified in hepatic microsomes .

This compound’s reactivity enables diverse pharmacological applications, particularly in kinase and PDE inhibition. Ongoing research focuses on improving synthetic efficiency (e.g., flow chemistry) and targeting selective bioactivity through rational substituent design .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents (Pyrimidine Position) Molecular Weight Key Structural Differences
Target: 2-Methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline C22H26N8 (estimated) 4-methyl, 6-pyrrolidin-1-yl ~414.5 (estimated) Reference compound
2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline C21H25N7 4-pyrrolidin-1-yl 375.5 Lacks methyl at pyrimidine C4
2-Methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline C20H20N8 6-pyrazol-1-yl 372.4 Pyrazole substituent vs. pyrrolidine
Pyrrolidin-1-yl(quinoxalin-6-yl)methanone C13H12N3O Quinoxaline-linked pyrrolidinyl methanone 226.3 Simpler quinoxaline-pyrrolidine scaffold
2-Methyl-3-(pyrrolidin-1-yl)quinoxaline C13H15N3 Direct pyrrolidin-1-yl substitution 213.3 No piperazine-pyrimidine extension

Key Observations :

  • The target compound’s 4-methyl-6-pyrrolidinylpyrimidine substituent distinguishes it from analogs with simpler pyrimidine or quinoxaline substitutions.
  • Molecular weight differences (~372–414) suggest variations in solubility and bioavailability, with higher-weight compounds possibly requiring formulation optimization .

Pharmacological Implications

  • Kinase Inhibition Potential: Piperazine-pyrimidine hybrids, such as those in (e.g., thienopyrimidine derivatives), are common in kinase inhibitors (e.g., mTOR or PI3K inhibitors) . The target compound’s substituents may modulate selectivity for specific kinase isoforms.
  • Quinoxaline Core: Quinoxaline derivatives (e.g., ) often exhibit antimicrobial or anticancer activity. The methyl group at C2 in the target may enhance metabolic stability compared to unsubstituted analogs .

Preparation Methods

Quinoxaline Core Formation

The quinoxaline scaffold is typically constructed via condensation of 1,2-diamines with 1,2-dicarbonyl compounds . For 2-methylquinoxaline derivatives, 2-methyl-1,2-diaminobenzene reacts with glyoxal derivatives under acidic or neutral conditions. In ethanol at reflux, this reaction achieves >90% yield within 2 hours, forming the bicyclic structure. Microwave-assisted condensation reduces reaction times to 15 minutes with comparable efficiency.

Piperazine-Pyrimidine Coupling

The piperazine-pyrimidine subunit is synthesized separately. 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine undergoes nucleophilic aromatic substitution with 1-(chloromethyl)piperazine in dimethylformamide (DMF) at 80°C, yielding the secondary amine intermediate. Subsequent Buchwald-Hartwig coupling with the preformed quinoxaline bromide introduces the piperazine linkage. Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable this transformation in toluene at 110°C, achieving 65–75% yield.

Optimization Considerations:

  • Solvent polarity : DMF enhances nucleophilic substitution rates but complicates palladium catalysis due to coordination effects. Switching to toluene after substitution improves cross-coupling efficiency.

  • Catalyst loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% with added K₃PO₄ minimizes side products without sacrificing yield.

One-Pot Multicomponent Assembly

Convergent Three-Component Reaction

A streamlined approach combines 2-methyl-1,2-diaminobenzene , 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine , and piperazine in a single pot. The reaction proceeds via:

  • In situ generation of the quinoxaline core through condensation with glyoxylic acid.

  • SNAr displacement of the pyrimidine chloride by piperazine.

Using acetic acid as both catalyst and solvent at 100°C, this method achieves 55–60% overall yield in 8 hours. Microwave irradiation (150°C, 30 minutes) improves yield to 70%.

Limitations and Byproduct Formation

Competing pathways include:

  • Over-alkylation of piperazine at elevated temperatures.

  • Oxidation of the dihydropyrimidine intermediate, necessitating inert atmospheres.

Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic esters of the pyrimidine-piperazine fragment couple with brominated quinoxaline precursors. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1), this method affords 68–72% yield. Key advantages include tolerance of nitrogen heterocycles and mild conditions (80°C, 12 hours).

Ullmann-Type Coupling

Copper(I)-mediated coupling between quinoxaline iodide and the pyrimidine-piperazine amine achieves 60% yield in DMSO at 120°C. While cost-effective, homocoupling byproducts necessitate careful stoichiometric control.

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Replacing organic solvents with water reduces environmental impact. The quinoxaline condensation proceeds efficiently in water with β-cyclodextrin as a phase-transfer catalyst (75% yield, 6 hours). Subsequent coupling steps, however, require switchable solvents (e.g., 2-methyl-THF) to maintain reactivity.

Recyclable Heterogeneous Catalysts

TiO₂-supported sulfonic acid (TiO₂-Pr-SO₃H) catalyzes both condensation and coupling steps. After reaction completion, the catalyst is recovered via filtration and reused for five cycles without significant activity loss (<5% yield drop).

Protective Group Strategies

Carbamate Protection

Benzyl carbamate (Cbz) protects the piperazine nitrogen during quinoxaline functionalization. Deprotection via hydrogenolysis (H₂/Pd-C) restores the free amine for subsequent coupling. This approach minimizes side reactions but adds two extra steps.

Transient Protection with Acetic Anhydride

Acetylation of the piperazine amine temporarily blocks reactivity. After quinoxaline coupling, mild hydrolysis (K₂CO₃/MeOH) removes the acetyl group. While simpler than Cbz, this method risks over-acetylation at high temperatures.

Comparative Analysis of Synthetic Methods

MethodKey StepsConditionsYield (%)AdvantagesLimitations
Condensation-CouplingQuinoxaline + SNAr + BuchwaldDMF → Toluene, 110°C65–75High modularityMulti-step, Pd cost
One-Pot3-Component assemblyAcOH, 100°C55–70StreamlinedByproduct formation
Suzuki CouplingBoronic ester couplingDioxane/H₂O, 80°C68–72Mild conditionsRequires boronate synthesis
Green ChemistryAqueous + TiO₂-Pr-SO₃HH₂O → 2-Me-THF70–75Eco-friendly, recyclable catalystSolvent switching needed
Protective GroupCbz protection/deprotectionH₂/Pd-C60–65Prevents side reactionsAdds steps, cost

Mechanistic Insights and Reaction Pathways

Quinoxaline Formation

The condensation of 1,2-diamines with 1,2-diketones proceeds via a stepwise mechanism:

  • Schiff base formation between one amine and carbonyl group.

  • Cyclization through nucleophilic attack by the second amine.

  • Aromatization via dehydration, often acid-catalyzed.

Piperazine-Pyrimidine Coupling

Nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position is facilitated by electron-withdrawing groups (e.g., chloro). Piperazine’s nucleophilicity is enhanced in polar aprotic solvents like DMF, though competing N-alkylation requires controlled stoichiometry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, and how are intermediates characterized?

  • Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Pd₂(dba)₃ with BINAP ligand) to introduce piperazine and pyrimidine moieties to the quinoxaline core, as described for structurally analogous piperazinyl-pyrroloquinoxalines . Key intermediates are purified via silica gel chromatography (ethyl acetate/methanol eluent) and characterized using 1H^1H-/13C^{13}C-NMR and elemental analysis (±0.4% tolerance) .
  • Critical Parameters : Optimize reaction temperature (e.g., 100°C for 15 hours) and stoichiometry (1.2–1.4 equivalents of substituted piperazine) to maximize yield .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry of substituents via proton coupling patterns (e.g., dd at δ 9.21 ppm for quinoxaline protons) and carbon shifts (e.g., δ 156.1 ppm for carbonyl groups) .
  • Elemental Analysis : Verify purity by matching experimental vs. calculated C/H/N content (e.g., C: 80.17%, H: 5.98%, N: 13.85%) .
  • HPLC : Monitor reaction progress using reverse-phase methods with UV detection (e.g., 254 nm) for baseline separation of intermediates .

Q. What stability considerations are critical for this compound in aqueous solutions?

  • Kinetic Studies : Conduct hydrolysis experiments under varying pH (1–13) and temperatures (25–60°C). Use TLC or HPLC to track degradation products, such as piperazine ring cleavage or pyrimidine moiety hydrolysis . For example, analogous quinoxalines show pH-dependent degradation with pseudo-first-order kinetics at acidic conditions .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed for this compound, and what regulatory standards apply?

  • Impurity Identification : Use reference standards (e.g., EP/BP guidelines) for pyrimidine- and piperazine-related byproducts. For example, monitor "Imp. G(EP)" (2,2'-(piperazine-1,4-diyl)dipyrimidine, CAS 84746-24-7) via HPLC with a C18 column and 0.1% trifluoroacetic acid/ACN gradient .
  • Quantification : Calibrate against certified impurity standards (e.g., 50 mg vials) and adhere to ICH Q3A/B thresholds (e.g., ≤0.15% for unknown impurities) .

Q. What strategies optimize reaction yields while minimizing side products in the synthesis of this compound?

  • Catalytic Optimization : Screen ligands (e.g., BINAP vs. Xantphos) and palladium sources (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) to enhance coupling efficiency .
  • Solvent Selection : Compare toluene (anhydrous) vs. DMF for solubility and reactivity. For example, toluene reduces polar byproducts in analogous piperazinyl couplings .
  • Additives : Include t-BuONa (3.5 mmol) to deprotonate intermediates and suppress protonation-driven side reactions .

Q. How can computational modeling predict the biological activity of this quinoxaline derivative?

  • In Silico Approaches :

  • Docking Studies : Target enzymes like Candida albicans CYP51 (for antifungal activity) using AutoDock Vina. Prioritize quinoxaline-piperazine interactions with heme-binding domains .
  • QSAR Models : Correlate substituent electronegativity (e.g., pyrrolidin-1-yl vs. morpholino) with antioxidant efficacy (IC₅₀) using datasets from analogous compounds (e.g., 7c, 7d in ) .

Q. What experimental designs are suitable for evaluating the anti-inflammatory potential of this compound?

  • Assay Protocols :

  • In Vitro : Measure COX-2 inhibition via ELISA (e.g., prostaglandin E₂ reduction in LPS-stimulated macrophages) .
  • Oxidative Stress Models : Use DPPH/ABTS radical scavenging assays (IC₅₀) and compare to ascorbic acid controls. For example, derivative 7e (C23H23N5O3) showed 72% scavenging at 50 μM .
    • Dose-Response : Test 1–100 μM ranges in triplicate, with cytotoxicity controls (MTT assay on HEK-293 cells) .

Tables for Key Data

Table 1 : Representative Synthetic Yields for Analogous Quinoxalines

CompoundYield (%)Purity (HPLC, %)Key Reaction Condition
1a (Piperazinyl Derivative)4899.2Pd₂(dba)₃, BINAP, 100°C, 15 h
7e (Quinoxaline-Pyrimidine)6598.5Hydrazine hydrate, ethanol, reflux

Table 2 : Stability Data for Quinoxaline Derivatives in Aqueous Solutions

pHTemperature (°C)Half-Life (h)Major Degradation Pathway
22512.5Piperazine ring hydrolysis
73748.3Pyrimidine oxidation
10506.8Quinoxaline core cleavage

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